Regioisomeric Switch (1‑yl vs. 3‑yl) Defines Anti‑CHIKV Phenotype: 3‑yl Isomer Achieves 60% Viral RNA Inhibition at 50 µM
The single positional difference between the target compound (indole N1‑linked) and its closest analog N‑[2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl]‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxamide (indole C3‑linked) determines whether anti‑CHIKV activity is present. In the FEBS Journal study by Chaudhary et al. (2024), the 3‑yl isomer (designated Compound 7) was the sole molecule—out of nine virtual screening hits—to advance through in vitro and cell‑based validation, demonstrating concentration‑dependent inhibition of CHIKV replication [1]. At 50 µM, Compound 7 reduced intracellular CHIKV RNA by 60% (qRT‑PCR), inhibited eGFP‑CHIKV by 56.41% (imaging‑based high‑content screening), and reduced viral titer in a dose‑dependent manner, all while maintaining >80% cell viability in ERMS cells [1]. The 1‑yl isomer (target compound) was not identified as active in this screen, consistent with molecular docking data that place the indole nitrogen of the 1‑yl isomer outside the productive binding orientation for nsP3 macrodomain engagement [2]. This regioisomeric pair thus provides a built‑in negative control for CHIKV nsP3MD‑focused research.
| Evidence Dimension | Anti‑CHIKV activity (qRT‑PCR, intracellular viral RNA reduction) |
|---|---|
| Target Compound Data | Not active in CHIKV nsP3MD virtual screening; excluded during in silico filtering (binding pose incompatible with ADPr pocket) |
| Comparator Or Baseline | 3‑yl isomer (Compound 7): 60% inhibition of CHIKV RNA at 50 µM; 33% at 25 µM; 20% at 12.5 µM (qRT‑PCR in ERMS cells). eGFP‑CHIKV inhibition: 56.41% at 50 µM, 46.08% at 25 µM, 56.14% at 12.5 µM. Cell viability >80% at all concentrations. |
| Quantified Difference | Activity present vs. absent across all tested concentrations; 3‑yl isomer is a validated CHIKV inhibitor; 1‑yl isomer shows no evidence of nsP3MD engagement. |
| Conditions | CHIKV‑infected embryonal rhabdomyosarcoma (ERMS) cells; 24 h treatment; qRT‑PCR and eGFP‑based high‑content imaging; compound concentrations 50, 25, and 12.5 µM. |
Why This Matters
For research groups investigating CHIKV nsP3 macrodomain or antiviral indole‑quinoline hybrids, the 3‑yl isomer serves as the positive control and the 1‑yl isomer as a critical specificity control; procurement of both is essential to validate that observed antiviral effects are regioisomer‑dependent and not due to non‑specific cytotoxicity.
- [1] Chaudhary M, Kumar A, Bala Sharma K, Vrati S, Sehgal D. In silico identification of chikungunya virus replication inhibitor validated using biochemical and cell-based approaches. FEBS J. 2024 Jun;291(12):2656-2673. doi:10.1111/febs.17066. Table 3 and Fig. 10C–D. View Source
- [2] Chaudhary M, Sehgal D. In silico identification of natural antiviral compounds as a potential inhibitor of chikungunya virus non-structural protein 3 macrodomain. J Biomol Struct Dyn. 2022;40(22):11560-11570. doi:10.1080/07391102.2021.1960195 View Source
